Product packaging for (3-Chloro-2,2-dimethylpropyl)benzene(Cat. No.:)

(3-Chloro-2,2-dimethylpropyl)benzene

Cat. No.: B13179289
M. Wt: 182.69 g/mol
InChI Key: UDHVSZHKOZQDPJ-UHFFFAOYSA-N
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Description

(3-Chloro-2,2-dimethylpropyl)benzene is a useful research compound. Its molecular formula is C11H15Cl and its molecular weight is 182.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Cl B13179289 (3-Chloro-2,2-dimethylpropyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

(3-chloro-2,2-dimethylpropyl)benzene

InChI

InChI=1S/C11H15Cl/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

UDHVSZHKOZQDPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)CCl

Origin of Product

United States

Structural Significance and Synthetic Utility of Substituted Alkylbenzenes in Modern Synthesis

Substituted alkylbenzenes are a cornerstone of the chemical industry and academic research. wikipedia.org They are defined as derivatives of benzene (B151609) where one or more hydrogen atoms have been replaced by alkyl groups. wikipedia.org These compounds are not only prevalent as solvents, such as toluene (B28343) and xylenes, but also serve as crucial intermediates in the production of a vast array of commercial products. wikipedia.orgfiveable.me For instance, linear alkylbenzenes are the primary raw materials for producing synthetic sulfonate detergents, which are ubiquitous in household cleaning products. wikipedia.org

The synthetic utility of alkylbenzenes stems from the electronic effect the alkyl group imparts on the aromatic ring. Alkyl groups are electron-donating, which activates the benzene ring and makes it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. fiveable.me This activating effect directs incoming electrophiles to the ortho and para positions, allowing for regioselective synthesis of more complex molecules. fiveable.me Furthermore, the alkyl side chain itself can be a site of chemical modification. For example, oxidation of the benzylic position can convert an alkyl group into a carboxylic acid, a valuable functional group transformation. fiveable.memsu.edu The size and structure of the alkyl substituent can also influence the physical properties and reactivity of the molecule, making them versatile building blocks in synthetic organic chemistry. fiveable.me

Overview of the Chemical Landscape Pertaining to Halogenated Aliphatic Moieties Adjacent to Aromatic Systems

The introduction of a halogen to an aliphatic chain attached to a benzene (B151609) ring creates a bifunctional molecule with distinct reactive sites. The reactivity of the carbon-halogen bond is highly dependent on its position relative to the aromatic system. A key distinction is made between benzylic halides, where the halogen is on the carbon atom directly attached to the ring, and those at more remote positions. Benzylic halides show enhanced reactivity in nucleophilic substitution reactions (both SN1 and SN2) because the adjacent aromatic ring can stabilize the transition states or carbocation intermediates. msu.edu

In the case of (3-Chloro-2,2-dimethylpropyl)benzene, the chlorine atom is on a primary carbon that is not in the benzylic position. This placement means it lacks the enhanced reactivity of a benzylic halide and behaves more like a typical primary alkyl chloride. However, its structure presents unique synthetic challenges and opportunities. The presence of a quaternary carbon (a neopentyl-type structure) adjacent to the chlorinated carbon sterically hinders SN2 reactions. Furthermore, synthetic routes to such compounds via methods like Friedel-Crafts alkylation using a corresponding alkyl halide (e.g., 1,3-dichloro-2,2-dimethylpropane) are complicated by the propensity of primary carbocations to undergo rapid rearrangement to more stable tertiary carbocations. This makes the regioselective synthesis of compounds like this compound a non-trivial challenge, requiring careful selection of synthetic strategy to avoid isomeric byproducts. libretexts.orglibretexts.org

Identification of Knowledge Gaps and Research Opportunities for 3 Chloro 2,2 Dimethylpropyl Benzene

Retrosynthetic Analysis of the this compound Framework

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. The most logical primary disconnection is the carbon-chlorine bond, a type of functional group interconversion (FGI), which leads to the precursor alcohol, 2,2-dimethyl-3-phenylpropan-1-ol . This simplifies the target molecule to a more readily accessible intermediate.

Further disconnection of the phenyl-alkyl C-C bond in the precursor alcohol suggests two main strategies. The first involves a disconnection adjacent to the aromatic ring, yielding a benzyl (B1604629) nucleophile synthon and a pivalaldehyde electrophile synthon. The corresponding chemical equivalents would be a benzyl Grignard reagent or benzyl lithium and pivalaldehyde. A second possibility involves disconnecting the Cα-Cβ bond of the propyl chain, which is generally less synthetically viable. A more practical second C-C disconnection strategy involves breaking the bond between the phenyl ring and the propyl group, leading to a phenyl nucleophile (e.g., from a Grignard reagent or organolithium) and a 2,2-dimethyl-1,3-dihalopropane electrophile, though this approach can be complicated by competing reactions.

Classical Synthetic Approaches to this compound and its Structural Analogues

Classical synthetic methods provide foundational strategies for the assembly of the target molecule, primarily focusing on the formation of the key phenyl-alkyl bond and the subsequent introduction of the chloro functionality.

Friedel-Crafts Alkylation Strategies for Constructing the Phenyl-Alkyl Linkage

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation in aromatic chemistry. A direct approach to this compound would involve the reaction of benzene (B151609) with a suitable 3-chloro-2,2-dimethylpropyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

However, this direct approach is fraught with challenges. The reaction of a primary alkyl halide, such as 1,3-dichloro-2,2-dimethylpropane, with benzene under Friedel-Crafts conditions is highly susceptible to carbocation rearrangement. The initially formed primary carbocation can undergo a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement would lead to the formation of undesired isomeric products, primarily (2-chloro-1,1-dimethylethyl)benzene, rather than the desired linear chain product. Therefore, direct Friedel-Crafts alkylation is generally not a viable method for the synthesis of this compound.

An alternative Friedel-Crafts acylation, followed by reduction, could be considered to circumvent the rearrangement issue. For instance, the acylation of benzene with 2,2-dimethyl-3-chloropropanoyl chloride would yield an α-chloroketone, which could then be reduced. However, the synthesis of the required acyl chloride can be challenging, and the subsequent reduction of the carbonyl group without affecting the chloro group requires selective reagents.

Functionalization of Precursor Alcohols and Olefins to Introduce the Chloro Group

A more reliable classical approach involves the synthesis of a precursor alcohol, 2,2-dimethyl-3-phenylpropan-1-ol , followed by its conversion to the target chloride.

Synthesis of 2,2-dimethyl-3-phenylpropan-1-ol:

This precursor alcohol can be synthesized through several established methods:

Grignard Reaction: The reaction of a benzylmagnesium halide (e.g., benzylmagnesium chloride) with pivalaldehyde (2,2-dimethylpropanal) provides a direct route to the desired alcohol. libretexts.orgsigmaaldrich.comvaia.com This method is generally efficient and allows for the straightforward construction of the carbon skeleton.

Reduction of a Carboxylic Acid or its Derivatives: The reduction of 2,2-dimethyl-3-phenylpropanoic acid or its corresponding ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields the primary alcohol. The carboxylic acid itself can be prepared through various methods, including the malonic ester synthesis or by carboxylation of a suitable Grignard reagent.

Chlorination of 2,2-dimethyl-3-phenylpropan-1-ol:

Once the precursor alcohol is obtained, the hydroxyl group can be converted to a chloro group using a variety of standard chlorinating agents.

ReagentConditionsAdvantagesDisadvantages
Thionyl chloride (SOCl₂)Often with a base like pyridineReadily available, gaseous byproductsCan produce acidic conditions, potential for rearrangements in sensitive substrates
Appel Reaction (PPh₃, CCl₄)Mild, neutral conditionsHigh yields, stereospecific inversion (not relevant here)Stoichiometric triphenylphosphine (B44618) oxide byproduct can be difficult to remove
Oxalyl chloride-Volatile byproductsCan be more reactive and less selective than SOCl₂

The choice of chlorinating agent depends on the scale of the reaction and the desired purity of the final product. For a primary alcohol like 2,2-dimethyl-3-phenylpropan-1-ol, both thionyl chloride and the Appel reaction are expected to be effective. organic-chemistry.orgwikipedia.orggoogle.com

Modern Catalytic Syntheses of this compound and Related Compounds

Modern catalytic methods offer powerful alternatives for the construction of C-C bonds, potentially providing milder reaction conditions and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions for Aromatic C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis. Several of these reactions could be hypothetically applied to the synthesis of the this compound framework.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org A potential route could involve the reaction of a benzylmagnesium halide with a neopentyl-type halide bearing a leaving group. However, the reactivity of neopentyl halides in cross-coupling reactions can be low due to steric hindrance.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally more functional group tolerant than a Grignard reagent. organic-chemistry.org A plausible strategy would be the coupling of a benzylzinc halide with a suitable neopentyl halide.

Suzuki Coupling: The Suzuki coupling, which employs an organoboron reagent, is known for its mild reaction conditions and broad functional group compatibility. researchgate.net The coupling of phenylboronic acid with a 3-chloro-2,2-dimethylpropyl halide could be a viable route, although the reactivity of the alkyl halide might be a limiting factor.

While these modern coupling reactions offer theoretical pathways, the steric hindrance of the neopentyl group can make the C(sp²)-C(sp³) bond formation challenging.

Stereoselective and Regioselective Chlorination Methodologies

Since this compound is an achiral molecule, stereoselective chlorination is not a primary concern in its synthesis. However, regioselectivity is a critical aspect, particularly if considering a direct chlorination approach on a precursor alkylbenzene.

Direct chlorination of an alkylbenzene typically occurs on the aromatic ring or at the benzylic position if one is present. Achieving selective chlorination at the terminal, non-activated carbon of the 2,2-dimethylpropyl side chain is extremely challenging and not a practical synthetic strategy. Therefore, the introduction of the chloro group via functional group transformation of a pre-installed hydroxyl group, as discussed in section 2.2.2, remains the most reliable and regioselective method.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. While dedicated green synthetic routes for this specific compound are not extensively documented in publicly available literature, a critical analysis of its most plausible synthetic pathway—the chlorination of 2,2-dimethyl-3-phenyl-1-propanol—allows for a thorough evaluation based on core green chemistry metrics. This approach involves examining the atom economy of conventional methods and exploring opportunities for the use of greener solvents or solvent-free conditions.

The precursor, 2,2-dimethyl-3-phenyl-1-propanol, can be produced in a two-step process starting with the alkylation of isobutyraldehyde (B47883) with benzyl chloride, followed by the reduction of the resulting aldehyde to the primary alcohol. chemicalbook.comguidechem.com The final conversion to this compound involves the substitution of the hydroxyl group with a chlorine atom.

A standard and effective method for converting a primary alcohol, such as 2,2-dimethyl-3-phenyl-1-propanol, into its corresponding alkyl chloride is through the use of thionyl chloride (SOCl₂). libretexts.org This reaction is generally efficient in terms of chemical yield. libretexts.org However, from a green chemistry perspective, its atom economy presents significant drawbacks.

The reaction proceeds as follows:

C₁₁H₁₆O + SOCl₂ → C₁₁H₁₅Cl + SO₂ + HCl

Atom Economy Calculation:

The principle of atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the chlorination of 2,2-dimethyl-3-phenyl-1-propanol with thionyl chloride, the calculation reveals a suboptimal atom economy. The generation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts means that a substantial portion of the reactant mass is diverted to waste streams rather than the target molecule. libretexts.orgrsc.org

CompoundMolecular FormulaMolecular Weight (g/mol)Role
2,2-dimethyl-3-phenyl-1-propanolC₁₁H₁₆O164.25Reactant
Thionyl chlorideSOCl₂118.97Reactant
This compoundC₁₁H₁₅Cl182.69Desired Product
Sulfur dioxideSO₂64.07Byproduct
Hydrogen chlorideHCl36.46Byproduct
Calculated Atom Economy64.5%

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Nucleophilic substitution reactions, such as the chlorination of alcohols, are often conducted in polar aprotic solvents like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction. solubilityofthings.comlibretexts.org However, many conventional solvents are volatile, toxic, or derived from petrochemicals, making them undesirable under green chemistry principles.

Solvent-Free Conditions: A significant improvement in the green profile of the synthesis of this compound would be the implementation of a solvent-free protocol. For reactions involving thionyl chloride, the use of a solvent is not always necessary, particularly if the starting alcohol is in a liquid state at the reaction temperature. rsc.org The precursor, 2,2-dimethyl-3-phenyl-1-propanol, is a liquid at room temperature, though it may partially solidify. chemicalbook.comchemdad.com This physical property suggests that it could potentially serve as both the reactant and the reaction medium, eliminating the need for an additional solvent and thereby reducing waste and simplifying product purification. A catalytic system for alcohol chlorination using benzotrichloride (B165768) as the chlorinating agent has also been shown to work under solvent-free conditions. organic-chemistry.org

Environmentally Benign Solvents: If a solvent is required to ensure proper mixing or temperature control, several environmentally benign alternatives to traditional chlorinated or aromatic hydrocarbon solvents exist. The ideal green solvent should have low toxicity, be biodegradable, be derived from renewable resources, and have a low environmental impact.

Solvent CategoryExampleRationale for UseGreen Chemistry Considerations
Traditional (Aprotic)Dichloromethane (DCM)Good solubility for reactants, inert.Suspected carcinogen, environmentally persistent.
Traditional (Aromatic)Toluene (B28343)Effective solvent for organic reactions.Volatile organic compound (VOC), toxic.
Greener Alternative (Ester)Ethyl acetate (B1210297)Lower toxicity than many traditional solvents, can be derived from bio-ethanol.Flammable, but generally considered a greener option.
Greener Alternative (Carbonate)Dimethyl carbonate (DMC)Low toxicity, biodegradable, low vapor pressure.Excellent green solvent, but reactivity with nucleophiles must be considered.
Greener Alternative (Bio-derived)2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable feedstocks (e.g., levulinic acid), favorable environmental profile.Considered a safer alternative to THF and other ethers.

The selection of a greener solvent would need to be optimized to ensure high reaction efficiency and yield for the specific transformation of 2,2-dimethyl-3-phenyl-1-propanol. Ethanol, for instance, has been highlighted as a green and safe solvent for other syntheses due to its low toxicity and good solubility for reactants. acs.org The development of protocols utilizing such solvents or, ideally, solvent-free conditions, represents a key strategy in aligning the synthesis of this compound with the principles of green chemistry.

Nucleophilic Substitution Reactions at the Chlorinated Alkyl Moiety of this compound

Nucleophilic substitution reactions involving this compound are characterized by a strong competition between S_N1 and S_N2 pathways, with structural factors playing a decisive role.

S_N1 Reaction Pathways and Carbocationic Intermediates: Kinetic and Stereochemical Analysis

The S_N1 (Substitution Nucleophilic Unimolecular) mechanism is a stepwise pathway that proceeds through a carbocation intermediate. byjus.com For most primary alkyl halides, this pathway is unfavorable due to the high instability of primary carbocations. pdx.edu However, this compound can undergo S_N1 reactions, particularly under solvolytic conditions with polar protic solvents (e.g., water, ethanol), due to the phenomenon of carbocation rearrangement. stackexchange.comlibretexts.org

The reaction is initiated by the slow, rate-determining departure of the chloride leaving group to form a highly unstable primary carbocation. masterorganicchemistry.com This intermediate rapidly undergoes a 1,2-rearrangement to form a significantly more stable tertiary benzylic carbocation. libretexts.org This rearrangement typically involves a phenyl shift, where the entire benzene ring migrates.

Step 1 (Ionization): C₆H₅C(CH₃)₂CH₂Cl → C₆H₅C(CH₃)₂CH₂⁺ (primary carbocation) + Cl⁻

Step 2 (Rearrangement): C₆H₅C(CH₃)₂CH₂⁺ → (CH₃)₂C⁺CH₂C₆H₅ (tertiary benzylic carbocation)

Step 3 (Nucleophilic Attack): (CH₃)₂C⁺CH₂C₆H₅ + Nu⁻ → (CH₃)₂C(Nu)CH₂C₆H₅

Kinetically, the reaction follows a first-order rate law, where the rate is dependent only on the concentration of the substrate: Rate = k[this compound]. masterorganicchemistry.com The nucleophile's concentration does not influence the rate because it only participates after the slow, rate-determining ionization and rearrangement steps. masterorganicchemistry.com

From a stereochemical perspective, if the reaction were to occur at a chiral center, the S_N1 mechanism would lead to racemization. The intermediate tertiary benzylic carbocation is sp²-hybridized and planar, allowing the nucleophile to attack from either face with equal probability, yielding a mixture of retention and inversion products. masterorganicchemistry.com

S_N2 Reaction Pathways and Transition State Analysis: Influence of Steric Hindrance and Solvent Effects

The S_N2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. libretexts.org While this compound is a primary alkyl halide, a substrate class that typically favors the S_N2 pathway, it is exceptionally unreactive under S_N2 conditions. pdx.edulearncbse.in

This lack of reactivity is a direct consequence of severe steric hindrance. The substrate possesses a bulky tert-butyl group attached to the β-carbon, a structural feature characteristic of neopentyl halides. libretexts.org This bulky group effectively shields the α-carbon from the backside approach required for an S_N2 reaction. chemistrysteps.comlibretexts.org Any attempt by a nucleophile to approach the reaction center is sterically blocked by the large phenyl and methyl groups.

The transition state of a hypothetical S_N2 reaction would involve a pentacoordinate carbon atom with significant steric strain, raising its energy to a prohibitive level and effectively halting the reaction. libretexts.org Even under conditions that strongly favor S_N2 reactions, such as the use of a strong nucleophile and a polar aprotic solvent, the steric barrier presented by the neopentyl structure of this compound is too great to overcome. stackexchange.com This phenomenon is often referred to as the "neopentyl effect."

Table 1: Factors Influencing Substitution Pathways for this compound
FactorS_N1 PathwayS_N2 Pathway
Substrate Structure Primary, but rearranges to stable 3° benzylic carbocation. Favorable.Primary, but extreme steric hindrance at β-carbon. Highly unfavorable.
Kinetics First-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Nucleophile] (Theoretically)
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH).Favored by strong nucleophiles (e.g., OH⁻, CN⁻), but pathway is blocked.
Solvent Favored by polar protic solvents (e.g., ethanol, water). libretexts.orgFavored by polar aprotic solvents (e.g., acetone, DMSO), but pathway is blocked.
Outcome Rearranged substitution product.Reaction is practically non-existent.

Participation of the Benzene Ring in Neighboring Group Effects (e.g., Phenonium Ion Formation)

An alternative to the formation of a discrete primary carbocation is the participation of the neighboring phenyl group in the ionization step, a phenomenon known as anchimeric assistance. libretexts.org The π-electrons of the benzene ring can act as an internal nucleophile, attacking the α-carbon as the chloride ion departs. This leads to the formation of a bridged, three-membered ring intermediate known as a phenonium ion . spcmc.ac.in

This pathway provides a lower-energy transition state compared to the formation of an unassisted primary carbocation. libretexts.org The phenonium ion is a resonance-stabilized species that can then be attacked by an external nucleophile. nih.gov Nucleophilic attack on the phenonium ion intermediate typically occurs at one of the carbons of the three-membered ring, leading to the formation of the same rearranged product seen in the S_N1 pathway. The formation of this bridged intermediate can have significant stereochemical implications in related systems, often leading to retention of configuration. spcmc.ac.in

Elimination Reactions of this compound

Elimination reactions, which form alkenes, are common competing pathways for nucleophilic substitutions. However, for this compound, both E1 and E2 mechanisms are structurally impossible.

E1 Pathways: Regioselectivity (Saytzeff vs. Hofmann) and Competing Rearrangements

The E1 (Elimination Unimolecular) mechanism proceeds via a carbocation intermediate, identical to the one formed in the S_N1 pathway. libretexts.org The second step of the E1 mechanism involves the removal of a proton from a β-carbon (a carbon adjacent to the carbocation center) by a weak base to form a double bond. amazonaws.com

While this compound can and does form a rearranged carbocation, the subsequent elimination step cannot occur. The structure of the compound is C₆H₅C(CH₃)₂CH₂Cl. The α-carbon is the -CH₂- group, and the β-carbon is the quaternary -C(CH₃)₂- group. This β-carbon has no hydrogen atoms attached to it. Since a β-hydrogen is a fundamental requirement for this deprotonation step, the E1 pathway is not a viable reaction for this molecule. Consequently, discussions of Saytzeff versus Hofmann regioselectivity are not applicable.

Electrophilic Aromatic Substitution on the Benzene Ring of this compound

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the functionalization of the benzene ring. The substituent already present on the ring plays a crucial role in dictating the reactivity and the position of the incoming electrophile. In the case of this compound, the alkyl side chain is the primary director of substitution.

Directing Effects of the Alkyl Side Chain on Aromatic Substitution

The (3-Chloro-2,2-dimethylpropyl) group is classified as an activating, ortho-, para-directing group. This is characteristic of alkyl groups, which donate electron density to the benzene ring through an inductive effect. lumenlearning.com This electron donation stabilizes the positively charged intermediate, the arenium ion (or sigma complex), that forms during the reaction, thereby increasing the rate of reaction compared to unsubstituted benzene. libretexts.org

The stabilization of the arenium ion is most effective when the electrophile attacks the ortho or para positions. This is because the resonance structures of the intermediates formed from ortho and para attack allow for the positive charge to be delocalized onto the carbon atom bearing the alkyl group. This carbocation is more stable due to the electron-donating nature of the alkyl group. In contrast, the intermediate from meta attack does not have a resonance structure where the positive charge is adjacent to the alkyl substituent, making it less stable. youtube.com

However, a significant factor influencing the regioselectivity of electrophilic substitution on this compound is steric hindrance. The 2,2-dimethylpropyl portion of the side chain is sterically bulky. This bulkiness impedes the approach of the electrophile to the ortho positions, which are in close proximity to the side chain. numberanalytics.comyoutube.com Consequently, the para position is significantly more accessible, leading to a strong preference for para substitution. This phenomenon is well-documented for other bulky alkyl groups, such as the tert-butyl group, where the para isomer is often the exclusive product. msu.eduyoutube.com

Therefore, while the (3-Chloro-2,2-dimethylpropyl) group is electronically an ortho-, para-director, the steric hindrance it imposes makes it a predominantly para-directing group in practice.

Reaction Kinetics and Selectivity in Nitration, Halogenation, and Sulfonation

Nitration: The nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield primarily the para-nitro product, 4-(3-Chloro-2,2-dimethylpropyl)-1-nitrobenzene. The reaction proceeds via the formation of the nitronium ion (NO₂⁺) as the active electrophile. researchgate.net Due to the high reactivity of the nitronium ion, nitration is often a fast reaction. However, the steric hindrance of the (3-Chloro-2,2-dimethylpropyl) group will strongly disfavor the formation of the ortho-isomer. msu.edu

Halogenation: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will also show a strong preference for para substitution. nsf.gov The electrophile, a polarized halogen-catalyst complex, is sterically demanding, further enhancing the selectivity for the para position. The reaction rate for halogenation is generally sensitive to the electron-donating ability of the alkyl group.

Sulfonation: Sulfonation with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) is a reversible reaction. chemistrysteps.com The electrophile is sulfur trioxide (SO₃). While the initial substitution is expected to occur at the para position due to steric factors, the reversibility of the reaction can be exploited. If the desired product is the ortho-isomer, the more sterically accessible para position can be blocked by sulfonation. Following a subsequent electrophilic substitution at the ortho position, the sulfonic acid group can be removed by treatment with dilute acid. chemistrysteps.com

The table below summarizes the expected major products for the electrophilic aromatic substitution of this compound.

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄1-Chloro-4-(3-nitro-2,2-dimethylpropyl)benzene
BrominationBr₂, FeBr₃1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene
ChlorinationCl₂, AlCl₃1,4-Dichloro-2-(2,2-dimethylpropyl)benzene
SulfonationSO₃, H₂SO₄4-(3-Chloro-2,2-dimethylpropyl)benzenesulfonic acid

Radical Reactions Involving this compound

Radical reactions offer alternative pathways for the functionalization of this compound, targeting both the alkyl side chain and the aromatic ring through different mechanisms than ionic reactions.

Homolytic Cleavage of the C-Cl Bond: Initiation and Propagation Mechanisms

The carbon-chlorine bond in the (3-Chloro-2,2-dimethylpropyl) side chain can undergo homolytic cleavage when subjected to energy in the form of heat or ultraviolet (UV) light. chemistrysteps.com This initiation step generates a chlorine radical and a 3-phenyl-2,2-dimethylpropyl radical.

Initiation: (C₆H₅)CH₂C(CH₃)₂CH₂Cl + energy → (C₆H₅)CH₂C(CH₃)₂CH₂• + Cl•

Once formed, these radicals can participate in a chain reaction. The propagation steps involve the reaction of these radicals with other molecules to form new radicals, thus continuing the chain. For instance, the 3-phenyl-2,2-dimethylpropyl radical could abstract a hydrogen atom from another molecule, or the chlorine radical could abstract a hydrogen atom from another this compound molecule. The most likely site for hydrogen abstraction is the benzylic position due to the resonance stabilization of the resulting benzylic radical. orgoreview.com

Propagation: (C₆H₅)CH₂C(CH₃)₂CH₂Cl + Cl• → (C₆H₅)ĊHC(CH₃)₂CH₂Cl + HCl (C₆H₅)ĊHC(CH₃)₂CH₂Cl + Cl₂ → (C₆H₅)CHClC(CH₃)₂CH₂Cl + Cl•

The chain reaction terminates when two radicals combine.

Termination: Cl• + Cl• → Cl₂ (C₆H₅)CH₂C(CH₃)₂CH₂• + Cl• → (C₆H₅)CH₂C(CH₃)₂CH₂Cl

The relative stability of the potential radical intermediates plays a key role in determining the major reaction pathway. Tertiary radicals are more stable than secondary radicals, which are more stable than primary radicals. utexas.edu The benzylic radical is particularly stable due to delocalization of the unpaired electron into the benzene ring.

Radical Functionalization of the Benzene Ring and Alkyl Chain

Radical reactions can lead to the functionalization of both the benzene ring and the alkyl side chain of this compound.

Functionalization of the Alkyl Chain: Side-chain halogenation is a common radical reaction for alkylbenzenes. orgoreview.com In the presence of a radical initiator such as UV light or a peroxide, reaction with a halogen like chlorine or bromine will preferentially occur at the benzylic position. This is because the homolytic cleavage of the benzylic C-H bond is energetically favored, leading to the formation of a resonance-stabilized benzylic radical. libretexts.org For this compound, this would lead to the introduction of a second halogen atom at the benzylic carbon.

Another potential radical reaction on the side chain could involve the chlorine atom already present. Under certain conditions, the initially formed 3-phenyl-2,2-dimethylpropyl radical from C-Cl bond cleavage could undergo rearrangement or react with other radical species present in the reaction mixture.

Functionalization of the Benzene Ring: While electrophilic substitution is the more common method for functionalizing the benzene ring, radical addition to the aromatic ring can also occur, though it is less common and often requires specific conditions. savemyexams.com For instance, under high-energy conditions, chlorine radicals can add to the benzene ring, leading to the formation of hexachlorocyclohexane (B11772) derivatives. savemyexams.com However, for alkylbenzenes, radical substitution on the side chain is generally the more favored pathway.

Derivatization Strategies and Advanced Functional Group Transformations of 3 Chloro 2,2 Dimethylpropyl Benzene

Conversion of the Alkyl Chloride Moiety in (3-Chloro-2,2-dimethylpropyl)benzene

The carbon-chlorine bond in the neophyl-like side chain is the most reactive position for many transformations, particularly nucleophilic substitution and organometallic reagent formation.

The primary alkyl chloride can be readily converted into a variety of oxygen-containing functional groups through nucleophilic substitution reactions. ncert.nic.in These reactions typically proceed via an SN2 mechanism, where a nucleophile displaces the chloride leaving group.

Alcohols: The synthesis of the corresponding alcohol, 3-phenyl-2,2-dimethyl-1-propanol, can be achieved by hydrolysis of the alkyl chloride. This is typically accomplished by reacting this compound with a hydroxide (B78521) source, such as aqueous sodium or potassium hydroxide, often in the presence of a phase-transfer catalyst or in a polar solvent to facilitate the reaction.

Ethers: Ethers can be prepared using the Williamson ether synthesis, which involves the reaction of the alkyl chloride with an alkoxide. For example, treatment with sodium methoxide (B1231860) (CH₃ONa) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) yields (3-methoxy-2,2-dimethylpropyl)benzene. A range of alcohols can be converted to their corresponding ethers using this method. nih.gov

Esters: The formation of esters is accomplished by reacting this compound with a carboxylate salt, such as sodium acetate (B1210297) (CH₃COONa). libretexts.org This nucleophilic substitution introduces an ester functionality, yielding products like 3-phenyl-2,2-dimethylpropyl acetate.

Interactive Data Table: Substitution Reactions

Product Type Nucleophile Reagent Example Product Name
Alcohol Hydroxide (OH⁻) Sodium Hydroxide (NaOH) 3-phenyl-2,2-dimethyl-1-propanol
Ether Alkoxide (RO⁻) Sodium Methoxide (NaOCH₃) (3-methoxy-2,2-dimethylpropyl)benzene

The alkyl chloride group is also a precursor for incorporating nitrogen and sulfur functionalities into the molecule.

Amines: Amines can be synthesized by reacting the alkyl chloride with ammonia (B1221849) or primary or secondary amines. researchgate.net However, direct alkylation can lead to mixtures of primary, secondary, and tertiary amines. For a more controlled synthesis of the primary amine, the Gabriel synthesis or the use of sodium azide (B81097) (NaN₃) followed by reduction are preferred methods.

Nitriles: The introduction of a nitrile group is achieved through reaction with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent. organic-chemistry.org This reaction provides 4-phenyl-3,3-dimethylbutanenitrile, extending the carbon chain by one carbon.

Thiols: Thiols can be prepared by reacting the alkyl chloride with a source of the hydrosulfide (B80085) anion (SH⁻), such as sodium hydrosulfide (NaSH). An alternative route involves reaction with thiourea (B124793) to form an isothiouronium salt, which is subsequently hydrolyzed to yield the thiol.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While alkyl chlorides are generally less reactive than bromides or iodides, suitable catalyst systems can facilitate their participation in these transformations. chemrxiv.org

Suzuki Coupling: This reaction involves coupling with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org The efficiency of coupling with alkyl chlorides often depends on the choice of a sufficiently electron-rich and sterically hindered phosphine (B1218219) ligand.

Stille Coupling: The Stille reaction pairs the alkyl halide with an organotin compound. It is known for its tolerance of a wide variety of functional groups, though the toxicity of the tin reagents is a drawback.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used. organic-chemistry.org Organozinc compounds are more reactive than their boron and tin counterparts, which can be advantageous for coupling with less reactive electrophiles like alkyl chlorides. nrochemistry.comwikipedia.orgrsc.org This reaction must be performed under anhydrous and oxygen-free conditions due to the sensitivity of the organozinc reagents. wikipedia.org

Conversion of the alkyl chloride to an organometallic reagent transforms its reactivity from electrophilic to strongly nucleophilic and basic. libretexts.org

Grignard Reagents: this compound reacts with magnesium metal in an ethereal solvent like diethyl ether or THF to form the corresponding Grignard reagent, (3-phenyl-2,2-dimethylpropyl)magnesium chloride. adichemistry.comquora.com These reagents are powerful nucleophiles that react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. adichemistry.comscience.gov

Organolithium Reagents: The analogous organolithium reagent can be prepared by reacting the alkyl chloride with lithium metal. wikipedia.org Organolithium reagents are generally more basic and reactive than Grignard reagents and are used in similar synthetic applications. libretexts.orgsigmaaldrich.com

Interactive Data Table: Organometallic Reagent Formation

Reagent Type Metal Reagent Formed Key Reactivity
Grignard Magnesium (Mg) (3-phenyl-2,2-dimethylpropyl)magnesium chloride Strong Nucleophile, Strong Base

Modifications of the Benzene (B151609) Ring of this compound

Functionalization of the aromatic ring provides a complementary approach to derivatization, allowing for the introduction of substituents directly onto the benzene core.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium. uwindsor.cabaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile. wikipedia.orgorganic-chemistry.org

The alkyl group in this compound is not a conventional DMG. Therefore, a DoM strategy would necessitate the prior installation of a suitable directing group on the benzene ring. Common DMGs include amides, carbamates, methoxy (B1213986) groups, and sulfoxides. baranlab.orgorganic-chemistry.org For instance, the benzene ring could first be functionalized via electrophilic aromatic substitution (e.g., nitration and reduction to an amine, followed by conversion to an amide) to install a potent DMG. Subsequent treatment with a strong lithium base would selectively deprotonate the ortho position, enabling the introduction of a new substituent. unblog.fr This multi-step approach allows for precise control over the substitution pattern on the aromatic ring.

Aromatic Oxidation and Reduction Studies

The benzene ring of this compound is susceptible to both oxidation and reduction reactions, though the specific conditions required would be influenced by the steric hindrance and electronic effects of the chloro-neopentyl substituent.

Oxidation:

Aromatic rings are generally resistant to oxidation except under harsh conditions. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in sulfuric acid (Jones reagent) can oxidize the aromatic ring, typically leading to ring cleavage and the formation of carboxylic acids if the reaction is uncontrolled. However, selective oxidation of the benzylic position is not possible as there are no benzylic protons.

Partial oxidation to form phenols could potentially be achieved through specialized reagents, but this is often a challenging transformation. The electron-donating nature of the alkyl group would activate the ring towards electrophilic attack, but this does not directly translate to easier oxidation of the ring itself.

Reduction:

The reduction of the aromatic ring in this compound can be accomplished through catalytic hydrogenation. libretexts.orgmsu.edu This process typically requires high pressures of hydrogen gas and a metal catalyst.

CatalystConditionsPrimary Product
Nickel (Ni)High pressure H₂, high temperature(3-Chloro-2,2-dimethylpropyl)cyclohexane
Platinum (Pt)High pressure H₂, moderate temperature(3-Chloro-2,2-dimethylpropyl)cyclohexane
Palladium (Pd)Milder conditions than Ni or Pt(3-Chloro-2,2-dimethylpropyl)cyclohexane

Under milder hydrogenation conditions, it is possible to selectively reduce other functional groups in the presence of an aromatic ring. libretexts.org However, in the case of this compound, the primary focus of reduction would be the aromatic system itself, as the chloroalkane is less reactive under these conditions.

It is important to note that Friedel-Crafts acylation followed by reduction of the resulting aryl ketone is a common strategy to introduce alkyl groups onto a benzene ring, avoiding the carbocation rearrangements often seen in Friedel-Crafts alkylation. libretexts.orgmsu.edu

Multi-Component Reactions and Cascade Processes Incorporating this compound

The integration of this compound into multi-component reactions (MCRs) and cascade processes represents an advanced strategy for the rapid construction of complex molecular architectures. While specific examples involving this exact molecule are scarce, its structure suggests potential applications in several well-established MCRs.

Multi-component reactions are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. nih.govfrontiersin.org The presence of the aromatic ring and the reactive chloro group in this compound makes it a candidate for such reactions.

Potential Multi-Component Reactions:

One plausible scenario would involve the initial conversion of the chloro group to a more reactive functional group, such as an azide or an amine, which could then participate in classic MCRs like the Ugi or Passerini reactions.

Another possibility lies in its use as an arylating agent in transition metal-catalyzed MCRs. For instance, after conversion to an organometallic species (e.g., a Grignard or organozinc reagent), the (2,2-dimethylpropyl)benzene moiety could be introduced into a multi-component coupling process.

Cascade Processes:

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. The design of cascade processes involving this compound could leverage both the reactivity of the chloro group and the aromatic ring.

A hypothetical cascade could be initiated by a nucleophilic substitution at the benzylic carbon, followed by an intramolecular cyclization onto the aromatic ring, possibly triggered by a subsequent deprotonation or metal-catalyzed activation.

Reaction TypePotential Role of this compoundKey Transformations
Heck-type CascadeAs an aryl halide component (after modification)C-C bond formation, cyclization
Radical CascadeInitiator or participant after radical generationRadical addition, cyclization
Cationic CascadeGeneration of a benzylic carbocationCyclization, rearrangement

The development of such complex transformations often relies on careful catalyst selection and reaction condition optimization to control the chemoselectivity and stereoselectivity of each step in the cascade.

Computational and Theoretical Investigations of 3 Chloro 2,2 Dimethylpropyl Benzene

Quantum Chemical Calculations on (3-Chloro-2,2-dimethylpropyl)benzene

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in providing a detailed picture of the molecular system at the electronic level.

The electronic structure of this compound can be thoroughly investigated using methods like DFT, with functionals such as B3LYP, and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). These calculations, typically employing basis sets like 6-31G(d) or larger, can determine the energies and compositions of the molecular orbitals (MOs).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For substituted benzenes, the HOMO is often a π-orbital of the benzene (B151609) ring, while the LUMO is a π*-orbital. The presence of the chloro-2,2-dimethylpropyl substituent is expected to influence the energies of these orbitals.

A hypothetical representation of the calculated molecular orbital energies for this compound is presented in the table below.

Molecular OrbitalEnergy (eV)Description
LUMO+1-0.5π* orbital of the benzene ring
LUMO-1.2π* orbital of the benzene ring
HOMO-8.5π orbital of the benzene ring
HOMO-1-9.2σ orbital of the alkyl chain
HOMO-2-9.8π orbital of the benzene ring

This is an interactive data table. You can sort and filter the data.

The flexibility of the this compound molecule arises from the rotation around the single bonds in the propyl chain. This rotation gives rise to different spatial arrangements of the atoms, known as conformers. A systematic search of the conformational space can reveal the various stable conformers and the energy barriers between them.

Energy minimization studies are performed to identify the lowest energy (most stable) conformer. The conformational landscape can be mapped by performing a relaxed scan of the potential energy surface along the dihedral angles of the rotatable bonds. This analysis is crucial for understanding the molecule's preferred shape, which in turn influences its physical properties and reactivity. For this compound, key dihedral angles would include the C(benzene)-C(propyl) bond and the C-C bonds within the propyl chain.

Below is a hypothetical table of relative energies for different conformers of this compound.

ConformerDihedral Angle (°C-C-C-Cl)Relative Energy (kcal/mol)Population (%) at 298 K
Anti1800.0075
Gauche (+)600.8512.5
Gauche (-)-600.8512.5

This is an interactive data table. You can sort and filter the data.

The electron density distribution reveals how electrons are distributed within the molecule. This can be visualized through electron density isosurfaces. The Molecular Electrostatic Potential (MEP) map is a particularly useful tool that projects the electrostatic potential onto the electron density surface. walisongo.ac.id

The MEP map uses a color scale to indicate regions of different electrostatic potential. Red typically signifies regions of high electron density and negative potential (attractive to electrophiles), while blue indicates regions of low electron density and positive potential (attractive to nucleophiles). Green and yellow represent intermediate potentials. For this compound, the MEP map would likely show a region of negative potential above and below the plane of the benzene ring, characteristic of the π-electron system. The chlorine atom, being electronegative, would also be associated with a region of negative potential, while the hydrogen atoms of the benzene ring and the alkyl group would exhibit positive potential.

Reaction Pathway Modeling and Transition State Analysis for Transformations of this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway and identifying transition states, it is possible to understand the energetics and kinetics of transformations involving this compound.

A key reaction involving a precursor to this compound is the Friedel-Crafts alkylation of benzene with 1-chloro-2,2-dimethylpropane. Computational modeling can elucidate the detailed mechanism of this reaction. The process would involve locating the structures of the reactants, intermediates, transition states, and products on the potential energy surface.

The reaction is expected to proceed through the formation of a primary carbocation, which then rearranges to a more stable tertiary carbocation via a 1,2-hydride or 1,2-methyl shift. The subsequent electrophilic attack of the tertiary carbocation on the benzene ring leads to the final product. By calculating the energies of the transition states for each step, the activation energy barriers can be determined, providing insight into the reaction kinetics.

A hypothetical table of calculated activation energies for the synthesis of a related compound is presented below.

Reaction StepDescriptionActivation Energy (kcal/mol)
1Formation of the primary carbocation15
2Rearrangement to a tertiary carbocation5
3Electrophilic attack on benzene10

This is an interactive data table. You can sort and filter the data.

Computational methods can also be used to predict the reactivity and selectivity of this compound in various synthetic operations. For example, in electrophilic aromatic substitution reactions, the regioselectivity (ortho, meta, or para substitution) is determined by the directing effects of the alkyl group.

Analysis of the distribution of charges and the frontier molecular orbitals can help predict the most likely sites for electrophilic or nucleophilic attack. For instance, the carbon atoms in the benzene ring with the highest HOMO coefficients are generally more susceptible to electrophilic attack. Similarly, mapping the Fukui functions can identify the most reactive sites in the molecule. These computational predictions can guide the design of synthetic strategies to obtain desired products with high selectivity.

Spectroscopic Parameter Prediction and Validation for this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of this compound. Currently, there are no published research articles that focus on the prediction and experimental validation of its spectroscopic parameters. While computational chemistry is a powerful tool for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectra, such specific studies for this compound are not publicly available.

Computational methods, particularly Density Functional Theory (DFT), are standard approaches for predicting molecular properties. Methodologies like using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to calculate optimized molecular geometries and predict vibrational frequencies (IR spectra) and NMR chemical shifts. The accuracy of these predictions is then typically validated by comparing the theoretical data with experimentally obtained spectra.

For related molecules, such as substituted benzenes and chlorinated alkanes, numerous studies have demonstrated the utility of these computational approaches. These studies often involve a detailed comparison between calculated and experimental values, allowing for precise structural assignments and a deeper understanding of substituent effects on spectroscopic properties.

However, for this compound itself, the necessary experimental data for such a validation appears to be scarce in the public domain. While commercial suppliers of this chemical may possess spectroscopic data for quality control, it is not generally published or accompanied by a computational analysis.

In the absence of specific research, it is only possible to hypothesize on the general characteristics of its spectra based on its structural analogue, neopentylbenzene (B92466), and related chlorinated compounds.

Predicted ¹H NMR Spectral Data

A hypothetical prediction of the ¹H NMR spectrum would involve calculating the chemical shifts for the aromatic and aliphatic protons. The protons on the benzene ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), with their splitting patterns depending on the substitution. The methylene (B1212753) (-CH₂-) protons adjacent to the chlorine atom would be expected at a higher chemical shift compared to the parent neopentylbenzene due to the electron-withdrawing effect of chlorine. The nine equivalent protons of the tert-butyl group's methyl groups would produce a characteristic singlet.

Predicted ¹³C NMR Spectral Data

Similarly, a computational prediction of the ¹³C NMR spectrum would provide shifts for each unique carbon atom. The carbon atom bonded to chlorine (C-Cl) would be significantly shifted downfield. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would have distinct chemical shifts, as would the methylene carbon and the aromatic carbons.

Predicted Infrared (IR) Spectral Data

Theoretical IR spectroscopy calculations would yield vibrational frequencies corresponding to the various functional groups. Key vibrational modes would include C-H stretching of the aromatic ring and the alkyl chain, C-C stretching of the benzene ring, and the characteristic C-Cl stretching frequency, typically found in the 600-800 cm⁻¹ region.

Table of Predicted and Experimental Spectroscopic Data

Without published research, a data table comparing predicted and validated experimental values cannot be constructed. The generation of such a table would require performing novel computational calculations and acquiring experimental spectra for this compound.

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (ppm) Data not availableData not available
¹³C NMR (ppm) Data not availableData not available
IR (cm⁻¹) Data not availableData not available
Mass Spec (m/z) Data not availableData not available

Applications of 3 Chloro 2,2 Dimethylpropyl Benzene As a Building Block in Complex Organic Synthesis

Role in the Synthesis of Substituted Aromatics and Functionalized Alkylbenzenes

(3-Chloro-2,2-dimethylpropyl)benzene is a valuable precursor for a variety of substituted aromatic compounds. The chloroalkyl group can be transformed into numerous other functional groups, enabling the synthesis of a diverse library of functionalized alkylbenzenes.

The chlorine atom, being a good leaving group under certain conditions, can be substituted by various nucleophiles to introduce functionalities such as hydroxyl, amino, and cyano groups. However, direct nucleophilic substitution on the neopentyl carbon is notoriously slow due to steric hindrance. Therefore, reaction pathways often involve initial conversion to a more reactive intermediate, such as an organometallic species.

Furthermore, the benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The directing effects of the chloro and alkyl substituents will influence the regioselectivity of these reactions, allowing for the controlled introduction of additional functional groups onto the aromatic core.

Table 1: Potential Functional Group Transformations of this compound

Starting Material Reagents and Conditions Product Functional Group Introduced
This compound 1. Mg, THF2. H₂O (2,2-dimethylpropyl)benzene Hydrogen (reduction)
This compound 1. Mg, THF2. CO₂3. H₃O⁺ 3-(2,2-dimethylpropyl)benzoic acid Carboxylic acid
This compound HNO₃, H₂SO₄ Chloro-(2,2-dimethylpropyl)nitrobenzene isomers Nitro group

This table presents plausible transformations based on general organic chemistry principles, as specific literature for this compound is scarce.

Utilization in the Construction of Diverse Carbon Skeletons via C-C Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound can serve as a key component in such reactions. Its primary utility in this context lies in its conversion to an organometallic reagent, such as a Grignard or organolithium species. These nucleophilic reagents can then react with a wide range of electrophiles to construct more complex carbon skeletons.

For instance, the Grignard reagent derived from this compound can participate in coupling reactions with alkyl halides, or in addition reactions with aldehydes, ketones, and esters. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer another powerful avenue for C-C bond formation. While the steric bulk of the neopentyl group might pose challenges, appropriate ligand and catalyst selection can facilitate these transformations.

Table 2: Representative C-C Bond Forming Reactions

Reaction Type Electrophile/Coupling Partner Catalyst/Conditions Product Type
Grignard Reaction Aldehyde (e.g., Benzaldehyde) THF Secondary alcohol
Suzuki Coupling Arylboronic acid (e.g., Phenylboronic acid) Pd catalyst, base Biphenyl derivative

This table illustrates potential applications in C-C bond formation based on the reactivity of analogous alkyl halides.

Precursor for Advanced Organic Materials, Polymers, and Ligands

The unique structural features of this compound make it an intriguing candidate as a monomer or building block for advanced organic materials and polymers. The rigid and bulky neopentyl group can impart specific physical properties, such as increased thermal stability and solubility, to the resulting materials.

Polymerization could potentially be achieved through various methods, including the conversion of the chloro group to a polymerizable functionality or by utilizing the aromatic ring in polymerization reactions. For example, the synthesis of polyesters or polyamides could be envisioned after appropriate functional group manipulation.

Furthermore, the molecule can be elaborated into sophisticated ligands for catalysis. The introduction of coordinating groups, such as phosphines or amines, onto the aromatic ring would yield ligands with a sterically demanding neopentylphenyl backbone. Such ligands could find applications in transition metal catalysis, influencing the selectivity and activity of the catalytic system.

Future Research Directions and Prospects for 3 Chloro 2,2 Dimethylpropyl Benzene Chemistry

Exploration of Novel Catalytic Systems for Efficient Transformations of (3-Chloro-2,2-dimethylpropyl)benzene

The development of advanced catalytic systems is paramount for unlocking the synthetic utility of this compound. The presence of a chlorine atom on the aromatic ring and the bulky neopentyl group necessitates catalysts that exhibit high activity, selectivity, and functional group tolerance.

Future research will likely focus on several key areas of catalysis:

Cross-Coupling Reactions: While foundational cross-coupling reactions are established, the next generation of catalysts will need to overcome the steric hindrance imposed by the 2,2-dimethylpropyl group. Research into palladium, nickel, and copper-based catalysts with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could lead to more efficient Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The goal will be to achieve high turnover numbers (TON) and turnover frequencies (TOF) under milder reaction conditions.

C-H Activation/Functionalization: Direct functionalization of the aromatic C-H bonds of this compound represents a highly atom-economical approach to generating derivatives. Future work will likely involve the exploration of transition metal catalysts (e.g., Rh, Ru, Ir) that can selectively activate and functionalize the ortho or meta C-H bonds, directed by the chloro or alkyl substituent.

Dehalogenation and Reductive Coupling: The development of novel catalytic systems for the selective dehalogenation of the C-Cl bond or for reductive coupling reactions will be a valuable pursuit. This could involve earth-abundant metal catalysts or photocatalytic approaches, offering greener alternatives to traditional methods.

Table 1: Prospective Catalytic Systems for Transformations of this compound

Transformation Type Potential Catalyst System Target Product Class Research Objective
Suzuki Coupling Pd(OAc)₂ with bulky biarylphosphine ligands Biaryls High yields with sterically demanding boronic acids
Buchwald-Hartwig Amination NiCl₂(dme) with NHC ligands Anilines Coupling with a broad range of amines at low catalyst loading
Directed C-H Borylation Ir-based pincer complexes Borylated aromatics High regioselectivity for ortho- and meta-positions

Development of Asymmetric Transformations Incorporating or Derived from this compound

The introduction of chirality into molecules containing the this compound scaffold is a significant area for future research, with potential applications in medicinal chemistry and materials science. The steric bulk of the neopentyl group can be leveraged to induce high levels of stereocontrol in asymmetric reactions.

Key research directions include:

Asymmetric C-H Functionalization: The development of chiral catalysts for the enantioselective functionalization of prochiral C-H bonds on the aromatic ring would be a groundbreaking achievement. This could involve the use of chiral transition metal complexes that can differentiate between the two ortho C-H bonds.

Derivatization into Chiral Ligands: The this compound moiety could serve as a building block for the synthesis of novel chiral ligands. The bulky neopentyl group could create a well-defined chiral pocket in the resulting metal complexes, leading to high enantioselectivity in a variety of asymmetric transformations.

Stereoselective Reactions at the Benzylic Position: While the primary focus is on the aromatic ring, future research could explore the synthesis of derivatives where the benzylic position is functionalized. The development of methods for the asymmetric functionalization of this position would open up new avenues for creating chiral centers.

Integration of this compound into Flow Chemistry and Microreactor Technologies

The transition from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for process automation. The integration of reactions involving this compound into flow chemistry and microreactor technologies is a promising area for future investigation. tami-imi.com

Potential areas of focus include:

High-Throughput Reaction Optimization: Microreactors can be used for the rapid screening of reaction conditions (e.g., catalyst, solvent, temperature, and residence time) to identify optimal parameters for transformations of this compound. nih.gov This can significantly accelerate the development of new synthetic methods.

Handling of Hazardous Reagents and Intermediates: Flow chemistry allows for the in-situ generation and immediate consumption of hazardous reagents or unstable intermediates, minimizing the risks associated with their handling and storage. nih.gov

Scale-Up and Manufacturing: The development of robust flow chemistry protocols for the synthesis of this compound derivatives will be crucial for their potential industrial applications. The scalability of microreactor systems by "scaling out" (numbering up) provides a direct path from laboratory discovery to pilot-scale production. tami-imi.comrsc.org

Table 2: Potential Flow Chemistry Applications for this compound

Reaction Type Flow Reactor Advantage Key Parameters to Optimize Potential Outcome
Nitration Enhanced safety by minimizing the accumulation of energetic intermediates Residence time, temperature, acid concentration Controlled and scalable synthesis of nitro-derivatives
Grignard Formation and Reaction Improved control over exothermic reactions and handling of reactive organometallics Flow rate, micromixer design, quenching strategy Efficient and safe synthesis of functionalized derivatives

Discovery of Undiscovered Reactivity Patterns and Unconventional Transformations for the this compound Moiety

Beyond established reaction classes, there is a vast and exciting landscape of undiscovered reactivity to be explored for this compound. The interplay between the electronic effects of the chlorine atom and the steric influence of the neopentyl group may give rise to unconventional reaction pathways.

Future research could delve into:

Benzyne (B1209423) Formation and Trapping: Investigation into the generation of a benzyne intermediate from this compound and its subsequent trapping with various dienophiles and nucleophiles could lead to the synthesis of highly complex and novel molecular architectures.

Radical-Mediated Transformations: The exploration of radical-based reactions, initiated either photochemically or through radical initiators, could uncover new ways to functionalize both the aromatic ring and the alkyl side chain.

Mechanochemical Activation: The use of mechanical force (e.g., ball milling) to drive reactions involving this compound could lead to the discovery of solvent-free transformations with unique selectivity profiles.

The pursuit of these future research directions will undoubtedly expand the chemical toolkit available to synthetic chemists and could lead to the discovery of new molecules with valuable properties. The systematic investigation of the chemistry of this compound holds the promise of not only advancing our fundamental understanding of chemical reactivity but also paving the way for new applications in various scientific disciplines.

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